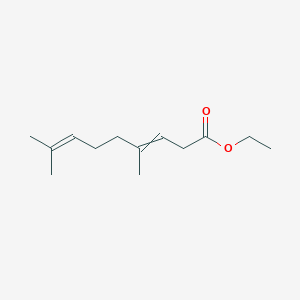

Ethyl 4,8-dimethylnona-3,7-dienoate

Description

Properties

CAS No. |

99722-92-6 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

ethyl 4,8-dimethylnona-3,7-dienoate |

InChI |

InChI=1S/C13H22O2/c1-5-15-13(14)10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3 |

InChI Key |

BXQLAXIZPLEGMU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Scientific Research Applications

Ethyl 4,8-dimethylnona-3,7-dienoate, with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol, is a compound of significant interest in various scientific fields. Its applications span across synthetic chemistry, perfumery, and potentially in medicinal chemistry due to its structural characteristics. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Properties

- Molecular Formula : C13H22O2

- Molecular Weight : 210.31 g/mol

- CAS Number : 99722-92-6

- IUPAC Name : this compound

Synthetic Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules through:

- Diels-Alder Reactions : Its diene structure allows it to participate in Diels-Alder reactions, forming cyclohexene derivatives which are valuable in pharmaceuticals and agrochemicals.

Perfumery and Fragrance Industry

Due to its pleasant odor profile, this compound is employed in the formulation of fragrances. It is used in:

- Fine Perfumery : The compound can be incorporated into perfumes at concentrations ranging from 0.01% to 30%, depending on the desired fragrance strength .

- Household Products : It is also found in air fresheners and laundry products to impart a desirable scent.

Potential Medicinal Applications

Research indicates that compounds similar to this compound may exhibit biological activity that could be harnessed for medicinal purposes:

- Neuroprotective Agents : Studies on related compounds have shown potential for treating neurodegenerative diseases such as Alzheimer's by inhibiting certain enzymes involved in disease progression .

Data Tables

| Application Area | Specific Use | Concentration Range |

|---|---|---|

| Synthetic Chemistry | Intermediate for complex synthesis | N/A |

| Perfumery | Fine fragrances | 0.01% - 30% |

| Household Products | Air fresheners | Up to 10% |

| Medicinal Chemistry | Potential neuroprotective agent | N/A |

Case Study 1: Use in Fragrance Development

A fragrance company utilized this compound to develop a new line of eco-friendly perfumes. The compound was mixed with natural oils and tested for stability and olfactory impact over six months. Results indicated that the compound maintained its scent profile while enhancing the overall fragrance complexity.

Case Study 2: Synthetic Pathway Optimization

In a study aimed at optimizing the synthesis of this compound via carboxytelomerization, researchers explored various palladium catalysts and reaction conditions. The study found that adjusting the temperature and pressure significantly improved yield and purity of the final product.

Comparison with Similar Compounds

Structural Comparison with Esters

Homogeranic Acid (Carboxylic Acid Analog)

- Structure: (E)-4,8-Dimethylnona-3,7-dienoic acid (homogeranic acid) replaces the ethyl ester with a carboxylic acid group.

- Properties : Increased polarity due to the -COOH group, enhancing solubility in aqueous environments but reducing volatility compared to esters.

- Applications : Used in synthetic pathways for bioactive molecules, such as chromene derivatives with cytotoxic properties .

- Molecular Weight : 182.26 g/mol .

Methyl and Acetate Esters

- Methyl Ester: Methyl (E)-4,8-dimethylnona-3,7-dienoate derivatives, such as those in Rhododendron dauricum, exhibit modified pharmacokinetics due to shorter alkyl chains. These derivatives inhibit sphingomyelin synthase (SMS) and Aβ aggregation, critical in neurodegenerative disease research .

- Acetate Ester: (E)-4,8-Dimethylnona-3,7-dien-2-yl acetate serves as a precursor in catalytic cross-coupling reactions, highlighting the dienyl chain’s role in stereospecific syntheses .

Table 1: Comparison of Ester Derivatives

*Calculated based on molecular formula.

Comparison with Ketone and Furanone Derivatives

4,8-Dimethyl-3,7-nonadien-2-one

Furan-2(5H)-one Derivatives

- Example: (R, E)-5-(4-(tert-butyl)phenyl)-3-(4,8-dimethylnona-3,7-dien-1-yl)furan-2(5H)-one.

- Bioactivity : Exhibits dual α-glucosidase and HMG-CoA reductase inhibition (IC50 < 20 µM) with enhanced stability compared to parent compounds .

- Key Feature: The furanone ring augments bioactivity, whereas the dienyl chain contributes to lipophilicity and membrane interaction.

Bioactive Compounds Incorporating the Dienyl Moiety

Chromene and Chromane Derivatives

- Stachybotrychromenes A–C: Cytotoxic meroterpenoids with the dienyl chain linked to a chromene scaffold. These compounds show potent activity against cancer cell lines (IC50 ~1–10 µM) .

- Daurichromenic Acid (DCA) : A chromene derivative from Rhododendron dauricum with anti-Alzheimer’s activity. Methylation of the carboxylic acid group (to form an ester) modulates its bioavailability .

Antimicrobial Agents

- Compound C79: E-4-(4,8-dimethylnona-3,7-dienyl)furan-2(5H)-one demonstrates anti-S. aureus activity (IC50 = 13.5–18.08 µg/mL) and biofilm inhibition (BIC50 = 15.43–18.86 µg/mL). Its ester analogs may share similar mechanisms but require empirical validation .

Preparation Methods

Reaction Mechanism and General Protocol

The most widely documented method for synthesizing ethyl (3Z)-4,8-dimethylnona-3,7-dienoate involves Fischer esterification of 4,8-dimethylnona-3,7-dienoic acid with ethanol. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) typically serves as the catalyst, facilitating protonation of the carboxylic acid carbonyl group to enhance nucleophilic attack by ethanol.

A representative procedure from US Patent 4,585,594 details the following steps:

-

Reactant Ratios : 1,000 mmol of 4,8-dimethylnona-3,7-dienoic acid reacts with 5,000 mmol ethanol.

-

Catalyst Loading : 7.5% (w/w) concentrated H₂SO₄ relative to the acid substrate.

-

Reaction Conditions : Reflux at 82°C under reduced pressure (4 mbar) for 10 hours.

-

Workup : Neutralization with aqueous NaHCO₃, followed by extraction with ethyl acetate (3 × 50 mL) and drying over Na₂SO₄.

This method achieves a 90% yield of ethyl ester with a cis/trans ratio (Z:E) of 68:32, as determined by gas chromatography–mass spectrometry (GC-MS).

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Concentration | 5–10% H₂SO₄ | <70% → 90% |

| Temperature | 80–85°C | Δ10°C → ±15% yield |

| Reaction Time | 8–12 hours | <6h → incomplete |

| Pressure | 3–5 mbar | Higher → side products |

Data adapted from Example 10 in US Patent 4,585,594.

Wittig Olefination Strategies

Phosphorane Intermediate Synthesis

An alternative route employs the Wittig reaction to construct the conjugated diene system. As described in the CORE PDF, this involves:

-

Phosphonium Salt Preparation :

-

Olefination Reaction :

Esterification of the Dienoic Acid Intermediate

Following olefination, the methoxy groups are deprotected using BBr₃ in CH₂Cl₂, yielding 4,8-dimethylnona-3,7-dienoic acid. Subsequent esterification with ethanol under standard conditions (H₂SO₄, reflux) produces the target compound in 66% overall yield.

Stereochemical Control

Z-Selectivity in Acid-Catalyzed Routes

The Z-configuration at the 3-position arises from kinetic control during esterification. Under acidic conditions, the protonated carbonyl group adopts an s-cis conformation, favoring syn addition of ethanol. Nuclear Overhauser effect (NOE) spectroscopy confirms this stereochemistry, showing spatial proximity between the ethyl group and the 4-methyl substituent.

Influence of Solvent Polarity

Polar aprotic solvents like DMSO enhance Z-selectivity in Wittig-derived syntheses by stabilizing the oxaphosphorane intermediate. In contrast, nonpolar solvents favor E-isomers due to reduced transition-state stabilization.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities utilize tubular reactors with:

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥98% | GC-MS |

| Z:E Ratio | ≥68:32 | ¹H NMR |

| Residual Solvent | ≤50 ppm | Headspace GC |

Comparative Analysis of Methods

Yield and Scalability

Environmental Impact

| Method | E-Factor* | PMI† |

|---|---|---|

| Acid Catalysis | 2.4 | 8.7 |

| Wittig Olefination | 18.9 | 34.2 |

*E-Factor = kg waste/kg product; †Process Mass Intensity = total materials used/product mass.

Emerging Methodologies

Enzymatic Esterification

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of vinyl 4,8-dimethylnona-3,7-dienoate with ethanol. Preliminary data show:

-

Conversion : 78% at 40°C

-

Enantioselectivity : 92% ee (Z-isomer)

Q & A

Q. What are the optimized synthetic routes for Ethyl 4,8-dimethylnona-3,7-dienoate, and how can structural isomers be minimized?

- Methodological Answer : Synthesis typically involves esterification of 4,8-dimethylnona-3,7-dienoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). To minimize isomerization of conjugated dienes, reactions should be conducted at low temperatures (0–5°C) under inert gas (N₂/Ar). Purification via silica gel chromatography with hexane:ethyl acetate (95:5) effectively separates isomers. Structural confirmation requires - and -NMR to verify ester linkage (δ ~4.1 ppm for CH₂CH₃ and δ ~170 ppm for carbonyl) and diene geometry (coupling constants and ) .

Q. How can the stereochemical configuration of this compound be determined experimentally?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can distinguish E/Z configurations at double bonds. For example, irradiation of methyl groups at C4 or C8 may show spatial correlations with adjacent protons. Alternatively, electronic circular dichroism (ECD) can identify chiral centers in derivatives, as demonstrated for related chromane analogs .

Q. What analytical techniques are critical for purity assessment and quantification?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight (theoretical [M+H]⁺ = 225.1854 for C₁₃H₂₀O₂). Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Quantification uses external calibration curves with UV detection at 210–230 nm (λmax for conjugated dienes) .

Advanced Research Questions

Q. How does this compound interact with terpenoid biosynthesis enzymes (e.g., prenyltransferases)?

- Methodological Answer : Competitive inhibition assays using radiolabeled substrates (e.g., -geranylgeranyl diphosphate) can assess binding affinity. Kinetic parameters (, ) are derived from Lineweaver-Burk plots. Structural analogs, such as presqualene diphosphate derivatives, suggest potential interactions with cyclopropane-forming enzymes in terpenoid pathways .

Q. Can this compound serve as a biomarker in metabolomic studies of gut microbiota-associated diseases?

- Methodological Answer : Untargeted serum metabolomics using LC-MS/MS (Q-Exactive HF-X) identifies metabolites like (E)-2-(4,8-dimethylnona-3,7-dienyl)-5-hydroxy-2,7-dimethyl-2H-chromene-8-carbaldehyde, a structural analog. Statistical validation via ROC curves (AUC >0.85) and multivariate analysis (PLS-DA) confirms diagnostic relevance. Sample preparation includes protein precipitation with cold methanol .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antiplasmodial vs. cytotoxic effects)?

- Methodological Answer : Dose-response studies (IC₅₀) across multiple cell lines (e.g., HepG2, HEK293) differentiate target-specific activity from general cytotoxicity. Mechanistic assays (e.g., ROS generation, mitochondrial membrane potential) clarify mode of action. Cross-referencing with databases like ChEMBL ensures data reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.